3-[(6-Methylpyridin-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Overview
Description
3-[(6-Methylpyridin-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a pyridine ring substituted with a methyl group and a carbamoyl group attached to a bicyclo[2.2.1]heptene framework. The compound’s molecular formula is C15H16N2O3, and it has a molecular weight of 272.29914 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Methylpyridin-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]heptene core. One common method involves the Diels-Alder reaction between cyclopentadiene and maleic anhydride to form the bicyclic structure. Subsequent functionalization steps introduce the carboxylic acid and carbamoyl groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
3-[(6-Methylpyridin-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially converting carboxylic acids to alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
3-[(6-Methylpyridin-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(6-Methylpyridin-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with target proteins, while the bicyclic structure provides rigidity and specificity in binding. The pyridine ring may participate in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester: This compound shares the bicyclic core but differs in the functional groups attached.
5-Norbornene-2-carboxylic acid, methyl ester: Another similar compound with a different substitution pattern on the bicyclic structure.
Uniqueness
3-[(6-Methylpyridin-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to the presence of the 6-methylpyridin-2-yl carbamoyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry .
Properties
Molecular Formula |
C15H16N2O3 |
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Molecular Weight |
272.30 g/mol |
IUPAC Name |
3-[(6-methylpyridin-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H16N2O3/c1-8-3-2-4-11(16-8)17-14(18)12-9-5-6-10(7-9)13(12)15(19)20/h2-6,9-10,12-13H,7H2,1H3,(H,19,20)(H,16,17,18) |
InChI Key |
LEBDTPXPEMGCGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2C3CC(C2C(=O)O)C=C3 |
Origin of Product |
United States |
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